molecular formula C8H15NO B088512 (1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol CAS No. 13493-38-4

(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol

Cat. No. B088512
CAS RN: 13493-38-4
M. Wt: 141.21 g/mol
InChI Key: KIASKTGTUFTIIV-DHBOJHSNSA-N
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Description

(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol, also known as (R)-(-)-Methylphenidate, is a psychostimulant drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a chiral compound, meaning it has a specific molecular configuration that gives it unique properties.

Mechanism Of Action

(R)-(-)-Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve focus and attention. The exact mechanism of action is still not fully understood, but it is believed to involve the activation of certain receptors in the brain.

Biochemical And Physiological Effects

(R)-(-)-Methylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can also cause changes in appetite and sleep patterns. It has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.

Advantages And Limitations For Lab Experiments

(R)-(-)-Methylphenidate has a number of advantages for lab experiments, including its ability to improve focus and attention, and its well-established safety profile. However, it also has a number of limitations, including its potential for abuse and its effects on the cardiovascular system.

Future Directions

There are a number of future directions for research on (R)-(-)-Methylphenidate. One area of interest is the development of new drugs that target the same neurotransmitter systems as (R)-(-)-Methylphenidate, but with fewer side effects. Another area of interest is the use of (R)-(-)-Methylphenidate in combination with other drugs to treat a wider range of conditions. Finally, there is also interest in using (R)-(-)-Methylphenidate as a research tool to study the effects of dopamine and norepinephrine on the brain.

Synthesis Methods

(R)-(-)-Methylphenidate can be synthesized through a multi-step process that involves the reaction of a chiral precursor with various reagents. One of the most common methods involves the reaction of (R)-piperidin-2-one with methyl magnesium bromide, followed by reduction with lithium aluminum hydride. This process yields (R)-(-)-Methylphenidate with high enantiomeric purity.

Scientific Research Applications

(R)-(-)-Methylphenidate has been extensively studied for its use in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus and attention. In addition to its clinical applications, (R)-(-)-Methylphenidate has also been used in scientific research to study the effects of psychostimulant drugs on the brain.

properties

CAS RN

13493-38-4

Product Name

(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol

InChI

InChI=1S/C8H15NO/c1-9-4-6-2-3-7(5-9)8(6)10/h6-8,10H,2-5H2,1H3/t6-,7+,8?

InChI Key

KIASKTGTUFTIIV-DHBOJHSNSA-N

Isomeric SMILES

CN1C[C@H]2CC[C@@H](C1)C2O

SMILES

CN1CC2CCC(C1)C2O

Canonical SMILES

CN1CC2CCC(C1)C2O

synonyms

(1β,5β,8-anti)-3-Methyl-3-azabicyclo[3.2.1]octan-8-ol

Origin of Product

United States

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